3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S/c18-12-4-3-11(10-13(12)19)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCDUELBSOEZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, with the CAS number 946340-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: CHFNOS
- Molecular Weight: 361.37 g/mol
Structural Characteristics
The compound features a benzamide core substituted with fluorine atoms and a pyridazinyl-thiophene moiety. This unique structure is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946340-83-6 |
| Molecular Formula | CHFNOS |
| Molecular Weight | 361.37 g/mol |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds similar to this compound. For instance, a related compound was evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results with IC values ranging from 1.35 to 2.18 μM for certain derivatives .
Antiviral Properties
Research has indicated that compounds containing similar structural features exhibit antiviral activity. For example, benzothiazolyl-pyridine hybrids demonstrated significant activity against H5N1 and SARS-CoV-2 viruses, suggesting that fluorinated derivatives might enhance antiviral efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related benzamide derivatives, compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of fluorine atoms has been correlated with enhanced lipophilicity and increased binding affinity to biological targets.
Key Findings in SAR Studies
- Fluorine Substitution : The introduction of fluorine at the 3 and 4 positions of the benzamide ring significantly increases antimicrobial potency.
- Pyridazine Moiety : The pyridazine structure contributes to the compound's ability to interact with specific biological targets, enhancing its therapeutic potential.
Case Study 1: Antitubercular Activity
A series of derivatives based on the benzamide scaffold were synthesized and tested against Mycobacterium tuberculosis. Among these, certain compounds exhibited IC values ranging from 3.73 to 4.00 μM, demonstrating their potential as antitubercular agents .
Case Study 2: Antiviral Efficacy
In a comparative study of various fluorinated compounds, those similar to this compound showed superior activity against viral strains compared to non-fluorinated counterparts .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide exhibits antimicrobial properties. Preliminary studies have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of similar compounds demonstrated IC values ranging from 1.35 to 2.18 μM, suggesting potential as antibacterial agents .
Antiviral Properties
The compound's structural characteristics may confer antiviral activity. Studies have shown that fluorinated derivatives similar to this compound exhibit significant activity against viral strains such as H5N1 and SARS-CoV-2. The presence of fluorine atoms is believed to enhance the compound's bioactivity by improving lipophilicity and binding affinity .
Anti-inflammatory Effects
Another area of investigation involves the anti-inflammatory potential of this compound. Research has indicated that it may inhibit specific inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Anticancer Properties
Investigations into the anticancer activity of this compound have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways related to tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Key Findings:
- Fluorine Substitution: The introduction of fluorine at the 3 and 4 positions of the benzamide ring significantly increases antimicrobial potency.
- Pyridazine Moiety: The pyridazine structure enhances the compound's ability to interact with specific biological targets.
These insights guide further modifications to enhance therapeutic efficacy while minimizing toxicity .
Case Study 1: Antitubercular Activity
A series of derivatives based on the benzamide scaffold were synthesized and tested against Mycobacterium tuberculosis. Certain compounds exhibited IC values ranging from 3.73 to 4.00 μM, demonstrating their potential as antitubercular agents .
Case Study 2: Antiviral Efficacy
In comparative studies, fluorinated compounds similar to this one showed superior activity against viral strains compared to their non-fluorinated counterparts, highlighting the significance of fluorination in enhancing antiviral properties .
Q & A
Q. What are the critical steps in synthesizing 3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide?
The synthesis typically involves:
- Coupling reactions between the pyridazinone and thiophene moieties under controlled pH and temperature.
- Amide bond formation using activating agents like EDCI/HOBt in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
- Purification via column chromatography or recrystallization, monitored by TLC or HPLC . Key challenges include optimizing yields (often <50% in initial attempts) and minimizing side reactions from the thiophene’s reactivity .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- X-ray crystallography for bond angles and 3D conformation (critical for understanding bioactivity) .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic protons and confirm substituent positions .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What analytical methods are used to assess purity and reaction progress?
- HPLC with UV detection (λ = 254 nm) for quantifying intermediates and final product purity (>95% required for pharmacological studies) .
- GC-MS for volatile byproduct analysis during synthesis .
- TLC with fluorescent indicators for rapid reaction monitoring .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be studied for this compound?
- Stopped-flow NMR or time-resolved FTIR to track reaction intermediates (e.g., formation of the pyridazinone ring) .
- Density Functional Theory (DFT) simulations to predict transition states and activation energies for key steps like thiophene substitution .
- Isotopic labeling (e.g., ¹⁸O in the carbonyl group) to trace reaction pathways .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from:
- Solvent polarity effects on compound conformation (e.g., DMSO vs. aqueous buffers) .
- Metabolite interference in cell-based assays (validate via LC-MS/MS metabolite profiling) .
- Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate hydrolysis) .
Q. How can computational methods predict biological targets?
- Molecular docking (AutoDock Vina) against protein databases (PDB) to identify binding pockets (e.g., kinase or GPCR targets) .
- Pharmacophore modeling to align the compound’s thiophene and benzamide groups with known active sites .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
Methodological Considerations
Q. What experimental designs optimize yield in large-scale synthesis?
- Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading) (Table 1).
- Flow chemistry for improved heat transfer and reduced side reactions in exothermic steps .
Table 1: Optimization Parameters for Amide Coupling
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 0°C–40°C | 25°C | 15% |
| Solvent | DMF, THF, DCM | THF | 22% |
| Catalyst | EDCI, DCC, HATU | EDCI/HOBt | 18% |
| Data derived from |
Q. How are stability and degradation profiles characterized?
- Forced degradation studies under acidic (HCl), oxidative (H₂O₂), and UV light conditions .
- LC-QTOF-MS to identify degradation products (e.g., hydrolysis of the pyridazinone ring) .
- Arrhenius plots to predict shelf life at 25°C based on accelerated stability data (40°C–60°C) .
Biological and Pharmacological Applications
Q. What in vitro assays evaluate this compound’s enzyme inhibition potential?
Q. How is structure-activity relationship (SAR) explored for derivatives?
- Analog synthesis : Replace thiophene with furan or benzene to assess π-π stacking requirements .
- QSAR models using descriptors like LogP, polar surface area, and H-bond donors .
- In vivo PK/PD studies to correlate structural modifications with bioavailability changes .
Data Reporting and Reproducibility
Q. What metadata should accompany synthetic protocols for reproducibility?
- Detailed reaction logs : Stirring speed, inert gas purity (e.g., N₂ 99.999%), and humidity control .
- Batch-specific NMR shifts (δ in ppm) and HRMS m/z values .
- Negative controls (e.g., reactions without catalysts) to confirm pathway specificity .
Q. How are spectral data discrepancies addressed in publications?
- Cross-lab validation : Share raw NMR/FID files via repositories like Zenodo .
- Peak assignment consensus : Use DEPT-135 and HSQC to resolve ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
